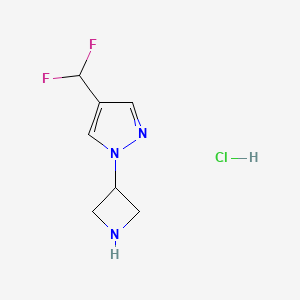

1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Overview

Description

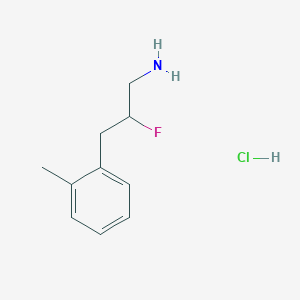

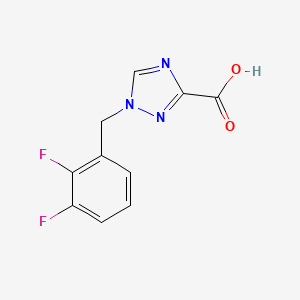

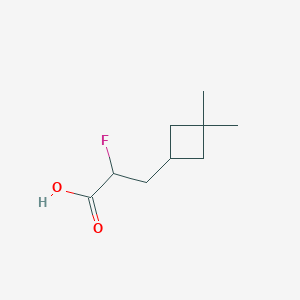

The compound “1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a benzyl group, which is a phenyl (benzene) ring attached to a methylene (-CH2-) group, and a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The compound also contains carboxylic acid and difluorobenzyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions at the benzylic position . For example, free radical bromination, nucleophilic substitution, and oxidation are common reactions involving the benzylic position .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring in the difluorobenzyl group is a planar, cyclic structure with conjugated pi bonds, which gives it stability and unique chemical properties . The triazole ring, being a heterocycle, also contributes to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The benzyl group can undergo reactions such as nucleophilic substitution or elimination . The triazole ring can participate in various reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Scientific Research Applications

Antimicrobial Agents

Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for antimicrobial activities. These compounds exhibit moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

Supramolecular and Coordination Chemistry

1,2,3-Triazoles, including derivatives like 1H-1,2,3-triazoles, are used in supramolecular and coordination chemistry due to their unique combination of facile accessibility and diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, coordination via anionic and cationic nitrogen donors, and carbanionic and mesoionic carbene donors, leading to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Transition-Metal-Catalyzed Transformations

Electron-deficient 1,2,3-triazoles, similar to 1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid, are used in transition-metal-catalyzed transformations to form metallo azavinyl carbenes. These carbenes are applied in the synthesis of highly functionalized nitrogen-based heterocycles and other compounds through various synthetic transformations (Anbarasan et al., 2014).

Platinum(II) Complexes in Catalysis and Anticancer Agents

1,2,4-Triazole derivatives are used to synthesize platinum(II) complexes that act as catalysts for hydroamination reactions and display high cytotoxicity toward various human carcinoma cell lines, indicating potential in anticancer applications (Nguyen et al., 2020).

Synthesis of Functionalized 1,2,3-Triazoles

1,2,3-Triazoles are synthesized through various methods, including reactions with cesium fluoride, debenzylation, and realkylation, to create a range of functionalized derivatives. These derivatives react with different nucleophiles to yield substituted 1,2,4-triazoles (Zumbrunn, 1998).

Corrosion Inhibitors for Aluminium Alloys

1,2,4-Triazole derivatives, such as benzotriazole and 2-mercaptobenzothiazole, have been evaluated as corrosion inhibitors for the 2024 aluminium alloy, demonstrating effective corrosion protection by forming a thin organic layer on the substrate surface (Zheludkevich et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-7-3-1-2-6(8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNLYVBWNHLIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)

![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)

![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)